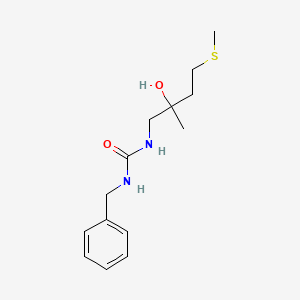![molecular formula C19H13BrN2O2S2 B2697962 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325988-20-3](/img/structure/B2697962.png)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves the reaction of 5-bromothiophene-2-carbaldehyde with 1,3-thiazol-2-ylamine, followed by condensation with 3-methoxynaphthalene-2-carboxylic acid. The detailed synthetic pathway and reaction conditions are documented in the literature . The yield, purity, and scalability of this synthesis route should be explored.
Molecular Structure Analysis
The crystallographic data, including atomic coordinates and displacement parameters, are available in the supplementary materials . The compound’s molecular geometry and intermolecular interactions are crucial for understanding its properties.
Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants
Research on brominated flame retardants (BFRs) like novel brominated flame retardants (NBFRs) has been extensive due to their application in reducing fire risks in consumer products. Studies have focused on their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for further research on their environmental fate and toxicity. The research emphasizes the importance of developing analytical methods for monitoring these compounds and understanding their potential health risks, as high concentrations of certain BFRs have been frequently reported, raising concerns about their environmental and health impacts (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Organosulfur Compounds
The biodegradation and toxicity of organosulfur compounds, such as condensed thiophenes found in petroleum, have been subjects of study due to their significance in the environment and potential health impacts. Reviews on these compounds have summarized the types found in petroleum, their toxicity, and biodegradation pathways, with a focus on metabolites detected in laboratory cultures. These studies are crucial for understanding the environmental persistence and potential hazards of organosulfur pollutants (K. Kropp, P. Fedorak, 1998).
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S2/c1-24-15-9-12-5-3-2-4-11(12)8-13(15)18(23)22-19-21-14(10-25-19)16-6-7-17(20)26-16/h2-10H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYGGODTMFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)

![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2697898.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2697901.png)
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)